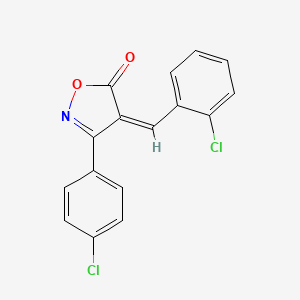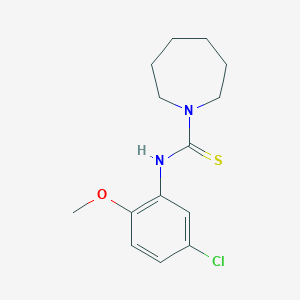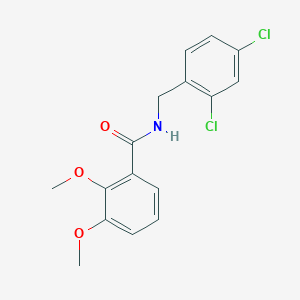
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, also known as Clomazone, is a herbicide commonly used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
Mecanismo De Acción
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is selective in its action, meaning it only targets certain plant species and does not affect non-target species.
Biochemical and Physiological Effects
Studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can have both acute and chronic effects on non-target organisms. Acute effects include irritation of the skin and eyes, while chronic effects include potential damage to the liver and kidneys. In addition, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been shown to have toxic effects on aquatic organisms, particularly fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a useful tool for researchers studying plant physiology and biochemistry. Its selective action allows researchers to study the effects of carotenoid biosynthesis on plant growth and development. However, its toxicity to non-target organisms means that caution must be taken when conducting experiments using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
Direcciones Futuras
There are several areas of research that could benefit from further study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. One area is the development of new herbicides based on the structure of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. Another area is the study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone's potential as a treatment for medical conditions such as arthritis and asthma. Finally, more research is needed to fully understand the ecological impacts of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone use, particularly in aquatic ecosystems.
Conclusion
In conclusion, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a widely used herbicide with potential applications in medicine. Its selective action and effectiveness against a wide range of weed species make it a valuable tool for researchers studying plant physiology and biochemistry. However, its toxicity to non-target organisms means that caution must be taken when using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, and further research is needed to fully understand its ecological impacts.
Métodos De Síntesis
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to yield 4-chlorobenzaldoxime. The 4-chlorobenzaldoxime is then reacted with 4-chlorophenylacetic acid in the presence of a base to form the desired product, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
Aplicaciones Científicas De Investigación
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. In addition to its use in agriculture, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has also been studied for its potential use in treating certain medical conditions. For example, studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has anti-inflammatory properties and may be useful in treating conditions such as arthritis and asthma.
Propiedades
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-5-10(6-8-12)15-13(16(20)21-19-15)9-11-3-1-2-4-14(11)18/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMTQMDOONLJH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)



![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)


![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)